1-(4-nitrophenyl)prop-2-yn-1-one
Overview
Description
1-(4’-Nitrophenyl)prop-2-yn-1-one is an organic compound with the molecular formula C9H5NO3 It is characterized by the presence of a nitrophenyl group attached to a propynone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4’-Nitrophenyl)prop-2-yn-1-one can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for 1-(4’-Nitrophenyl)prop-2-yn-1-one are not widely documented, the general principles of organic synthesis and purification apply. Scaling up the reaction would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(4’-Nitrophenyl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in 1-(4’-aminophenyl)prop-2-yn-1-one.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: 1-(4’-aminophenyl)prop-2-yn-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4’-Nitrophenyl)prop-2-yn-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4’-Nitrophenyl)prop-2-yn-1-one depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to various biological effects. For example, the reduction of the nitro group to an amine group can result in compounds that inhibit specific enzymes or interfere with cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(4’-Aminophenyl)prop-2-yn-1-one: This compound is similar but has an amine group instead of a nitro group.
1-(4’-Methoxyphenyl)prop-2-yn-1-one: This compound has a methoxy group instead of a nitro group.
1-(4’-Chlorophenyl)prop-2-yn-1-one: This compound has a chloro group instead of a nitro group.
Uniqueness
1-(4’-Nitrophenyl)prop-2-yn-1-one is unique due to the presence of the nitro group, which imparts specific chemical reactivity and potential biological activity. The nitro group can undergo various transformations, making this compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-(4-nitrophenyl)prop-2-yn-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO3/c1-2-9(11)7-3-5-8(6-4-7)10(12)13/h1,3-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFALBPJQDKCFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190658 | |
Record name | 1-(4'-Nitrophenyl)prop-2-yn-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37176-75-3 | |
Record name | 1-(4'-Nitrophenyl)prop-2-yn-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037176753 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4'-Nitrophenyl)prop-2-yn-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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